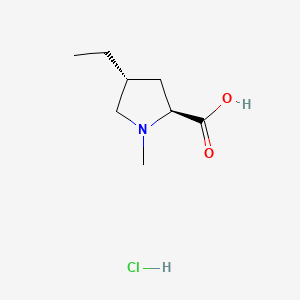

(2S,4R)-4-Ethyl-1-methylproline Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2S,4R)-4-Ethyl-1-methylproline Hydrochloride” likely belongs to the class of organic compounds known as prolines, which are compounds containing proline or a derivative thereof resulting from a reaction of proline at the amino group or the carboxy group .

Synthesis Analysis

While specific synthesis methods for “(2S,4R)-4-Ethyl-1-methylproline Hydrochloride” are not available, a similar compound, “(2S,4S)-4-hydroxyproline”, was synthesized through Mitsunobu reaction of triphenylphosphine and alcohol .Aplicaciones Científicas De Investigación

Protein Engineering Applications

- A study by Caporale et al. (2022) developed a robust and stereoselective approach for the synthesis of (2S,4S)-methylproline from (2S)-pyroglutamic acid. They incorporated both (2S,4R)- and (2S,4S)-methylproline into the Trx1P variant of the model protein thioredoxin of E. coli, demonstrating the importance of the stereochemistry of the 4-methyl group in successful ribosomal synthesis of proteins (Caporale et al., 2022).

Synthesis and Chemical Structure

- Anderson and Flaherty (2001) described the first racemic synthesis of (2S,3R,4R)-4-hydroxy-3-methylproline via iodolactonisation, contributing to the understanding of its stereochemistry and synthesis (Anderson & Flaherty, 2001).

- Makino, Nagata, and Hamada (2005) synthesized (2S,3R)-3-Hydroxy-3-methylproline, a constituent of cyclodepsipeptides polyoxypeptins A and B, demonstrating the compound's significance in complex molecular structures (Makino, Nagata, & Hamada, 2005).

- Nevalainen and Koskinen (2001) investigated the synthesis and hydrogenation of (4R)-4[(tert-Butoxycarbonyl)amino]-2-methyl-2-penten-5-olide, a precursor of trans-4-methylproline, highlighting its potential in medicinal chemistry applications (Nevalainen & Koskinen, 2001).

Molecular Function and Conformation

- Tressler and Zondlo (2014) synthesized (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, showing distinct conformational preferences and suggesting their use in probes and medicinal chemistry due to sensitive detection by 19F NMR (Tressler & Zondlo, 2014).

- Kang, Byun, and Park (2011) explored the conformational preferences and prolyl cis-trans isomerizations of the (2S,4S)-4-methylproline and (2S,4R)-4-methylproline residues, contributing to our understanding of their structural dynamics in different environments (Kang, Byun, & Park, 2011).

Propiedades

IUPAC Name |

(2S,4R)-4-ethyl-1-methylpyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-3-6-4-7(8(10)11)9(2)5-6;/h6-7H,3-5H2,1-2H3,(H,10,11);1H/t6-,7+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLOHNCKVHLZACR-HHQFNNIRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(N(C1)C)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C[C@H](N(C1)C)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Hydroxyethylcarbamoyl)-2,4,6-triiodo-5-[[2-(phenylmethoxycarbonylamino)acetyl]amino]benzoic acid](/img/structure/B583246.png)

![3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthaloyl Dichloride](/img/structure/B583247.png)

![Tert-butyl 5-hydroxy-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]indole-1-carboxylate](/img/structure/B583255.png)